molecular formula C17H28O2 B14222693 2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol CAS No. 827614-95-9

2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol

Katalognummer: B14222693
CAS-Nummer: 827614-95-9
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: ZKSKUCDFTAURIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to an ethan-1-ol moiety, which is further substituted with a 3,4,5-trimethylhexan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol typically involves the reaction of 4-(3,4,5-trimethylhexan-2-yl)phenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins and signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications .

Eigenschaften

CAS-Nummer

827614-95-9

Molekularformel

C17H28O2

Molekulargewicht

264.4 g/mol

IUPAC-Name

2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethanol

InChI

InChI=1S/C17H28O2/c1-12(2)13(3)14(4)15(5)16-6-8-17(9-7-16)19-11-10-18/h6-9,12-15,18H,10-11H2,1-5H3

InChI-Schlüssel

ZKSKUCDFTAURIK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)C(C)C(C)C1=CC=C(C=C1)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.